5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a triazole ring fused to a purine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets, leading to various biological effects . For instance, some triazole-based drugs are active agents against a number of DNA and RNA viruses .
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It is known that triazole compounds have been linked to a variety of pharmacological actions in recent years, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Chlorophenyl Group Addition: The chlorophenyl group is added through a Friedel-Crafts acylation reaction using chlorobenzoyl chloride.
Formation of the Triazole Ring: The triazole ring is formed by cyclization of appropriate hydrazine derivatives with the purine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides for nucleophilic substitution; chlorobenzoyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
8-(2-Chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione: Lacks the benzyl group.
5-Benzyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione: Lacks the chlorophenyl group.
5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurine: Lacks the triazole ring.
Uniqueness
The uniqueness of 5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzyl and chlorophenyl groups, along with the triazole ring, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2/c1-25-18-16(19(29)26(2)21(25)30)27(12-13-8-4-3-5-9-13)20-24-23-17(28(18)20)14-10-6-7-11-15(14)22/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWNGHUBTZFEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=CC=C4Cl)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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